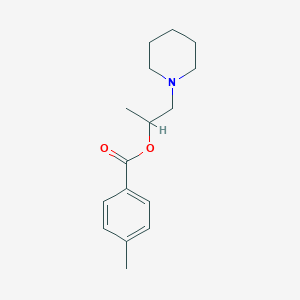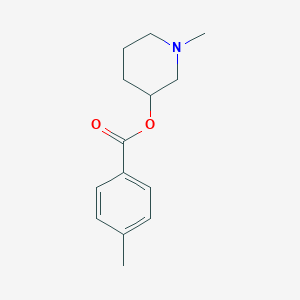
2-(1-Piperidinyl)ethyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)ethyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBEB and is a member of the class of compounds known as esters. PBEB has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PBEB is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This action leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
PBEB has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antitumor properties. PBEB has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBEB has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using different analytical techniques. PBEB is also stable under normal laboratory conditions. However, PBEB has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of PBEB in scientific research. One potential application is in the development of new antitumor agents. PBEB has been shown to have antitumor properties, and further studies could lead to the development of more effective cancer treatments. Another potential application is in the development of new chiral ligands for use in asymmetric synthesis. PBEB has been used as a starting material for the synthesis of chiral ligands, and further studies could lead to the development of more efficient and selective ligands. Additionally, PBEB could be used as a catalyst in organic reactions, leading to the development of new synthetic methods.
Métodos De Síntesis
PBEB can be synthesized using different methods, including the reaction of 2-bromobenzoic acid with piperidine and subsequent esterification with ethanol. Another synthesis method involves the reaction of 2-bromoethyl benzoate with piperidine. The yield of PBEB varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
PBEB has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds, including antitumor agents, anti-inflammatory agents, and analgesics. PBEB has also been used as a reagent in the synthesis of chiral ligands and as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Clave InChI |
MPPRJHFQKSRLTI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br |
SMILES canónico |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)










![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)


